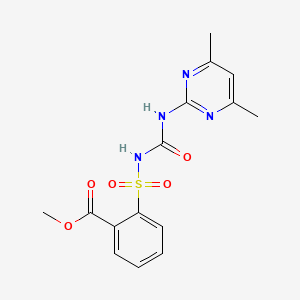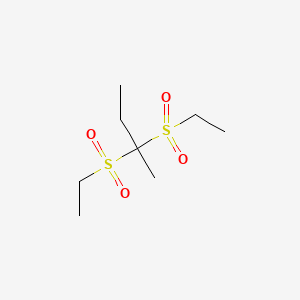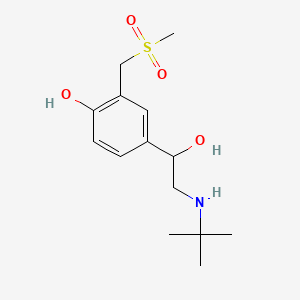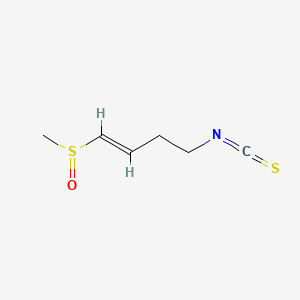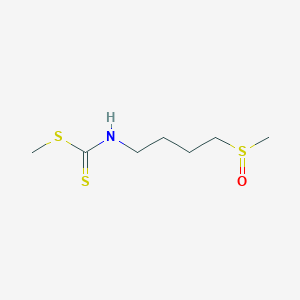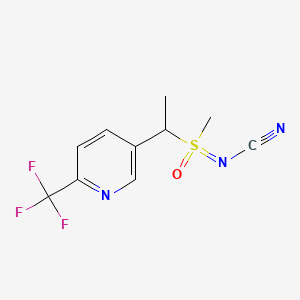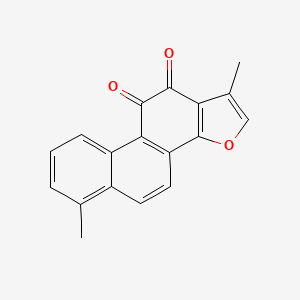
Tanshinone I
説明
Tanshinone I is a natural diterpenoid quinone compound that can be isolated from Salvia miltiorrhiza . It has a wide range of biological effects including anti-cancer, antioxidant, neuroprotective, and anti-inflammatory activities .
Synthesis Analysis
Tanshinone I can be synthesized via the intermediate 3-hydroxy-8-methyl-1,4-phenanthrenedione . The low overall yields and the use of expensive reagents in the synthesis process were minimized by the use of the Diels–Alder reaction to directly construct the 1,4-phenanthrenedione scaffold .Molecular Structure Analysis
Tanshinone I is a part of the tanshinone compounds which can be divided into different types, among which tanshinone I is considered one of the most important components .Chemical Reactions Analysis
The synthesis of Tanshinone I involves the use of the Diels–Alder reaction to directly construct the 1,4-phenanthrenedione scaffold .Physical And Chemical Properties Analysis
Tanshinone I is a fat-soluble compound with poor water solubility . Its empirical formula is C18H12O3, and its molecular weight is 276.29 .科学的研究の応用
Tanshinone I is a natural diterpenoid quinone compound widely used in traditional Chinese medicine . It’s derived from Salvia miltiorrhiza (S. miltiorrhiza), also known as Danshen, which has been used for thousands of years to treat cardiovascular diseases . Tanshinone I has a wide range of biological effects, including anti-cancer, antioxidant, neuroprotective, and anti-inflammatory activities .
-
Anti-Cancer : Tanshinone I has been reported to have cytotoxicity to a variety of tumor cells . It’s used in the field of oncology for its potential anti-cancer properties . The specific methods of application or experimental procedures would depend on the type of cancer being treated and the specific research study. The outcomes of these studies vary, but generally, Tanshinone I has shown potential in inhibiting the growth of cancer cells .
-
Antioxidant : Tanshinone I has antioxidant properties . It’s used in the field of pharmacology and medicine to study its potential in combating oxidative stress in the body . The methods of application would depend on the specific research study, but it generally involves administering Tanshinone I and observing its effects on oxidative stress markers. The outcomes of these studies have shown that Tanshinone I can potentially reduce oxidative stress .
-
Neuroprotective : Tanshinone I has neuroprotective activities . It’s used in the field of neuroscience to study its potential in protecting neurons from damage . The methods of application would depend on the specific research study, but it generally involves administering Tanshinone I and observing its effects on neuronal health. The outcomes of these studies have shown that Tanshinone I can potentially protect neurons from damage .
-
Anti-Inflammatory : Tanshinone I has anti-inflammatory activities . It’s used in the field of immunology to study its potential in reducing inflammation . The methods of application would depend on the specific research study, but it generally involves administering Tanshinone I and observing its effects on inflammatory markers. The outcomes of these studies have shown that Tanshinone I can potentially reduce inflammation .
-
Hematopoiesis : Tanshinone I has been used to test its hematopoiesis effects on human leukemia cell lines and zebrafish xenograft models . The methods of application would involve administering Tanshinone I to the cell lines and models and observing its effects on hematopoiesis. The outcomes of these studies have shown that Tanshinone I can potentially affect hematopoiesis .
-
Breast Cancer Treatment : Tanshinone I has been used to study its anti-cancer effects on two breast cancer cell lines (MCF7 and MDA-MB-23) . The methods of application would involve administering Tanshinone I to the cell lines and observing its effects on cancer cell growth. The outcomes of these studies have shown that Tanshinone I can potentially inhibit the growth of breast cancer cells .
Safety And Hazards
将来の方向性
Tanshinone I has been shown to possess favorable activities including anti-oxidative stress, regulation of cell autophagy or apoptosis, inhibition of inflammation, etc . Future research could focus on improving its potency, water solubility, and bioavailability, and using it as a platform for drug discovery to generate high-quality drug candidates with unique targets and enhanced drug properties .
特性
IUPAC Name |
1,6-dimethylnaphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGAZQPHXLWMOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C4=C3OC=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90972247 | |
| Record name | 1,6-Dimethylphenanthro[1,2-b]furan-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90972247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tanshinone I | |
CAS RN |
568-73-0 | |
| Record name | Tanshinone I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=568-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tanshinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tanshinone I | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16886 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,6-Dimethylphenanthro[1,2-b]furan-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90972247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TANSHINONE I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03UUH3J385 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



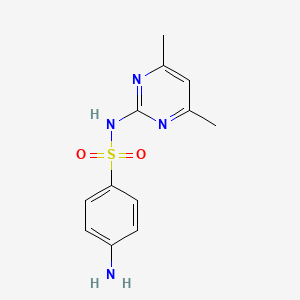
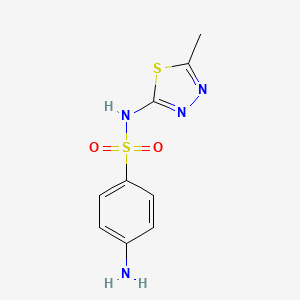
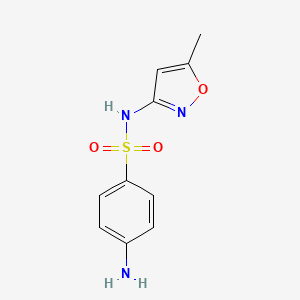
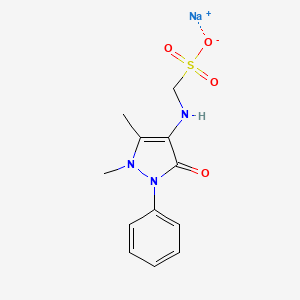
![potassium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B1682512.png)

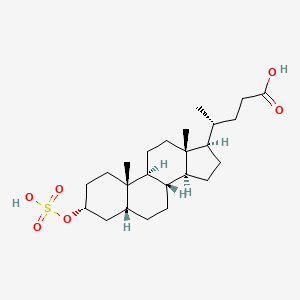
![1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B1682516.png)
